molecular formula C15H29NaO2 B14635954 Sodium 3,7,11-trimethyldodecanoate CAS No. 57272-18-1

Sodium 3,7,11-trimethyldodecanoate

Cat. No.: B14635954
CAS No.: 57272-18-1
M. Wt: 264.38 g/mol
InChI Key: NUEPCQRKZOOQMS-UHFFFAOYSA-M
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Description

Sodium 3,7,11-trimethyldodecanoate is a sodium salt of a synthetic branched-chain fatty acid. The compound features a dodecanoate backbone with methyl groups at the 3, 7, and 11 positions, which influences its physical properties and solubility compared to its linear counterparts. The parent acid of this compound, 3,7,11-trimethyldodecanoic acid, has a molecular formula of C15H30O2 and a molecular weight of 242.398 g/mol . As a salt, this compound is expected to have improved solubility in aqueous systems, making it suitable for various experimental conditions. The specific research applications for this compound are still an area of investigation. Based on its structure, it is a candidate for research in material science, surfactant chemistry, and as a synthetic intermediate. Structurally similar compounds, such as derivatives of 3,7,11-trimethyl-1-dodecanol, are of interest in cosmetic and cosmeceutical research for modifying skin conditions . Researchers are exploring the potential of this compound in modulating biological pathways, though its specific mechanism of action is not yet fully characterized. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (SDS) for detailed hazard information.

Properties

CAS No.

57272-18-1

Molecular Formula

C15H29NaO2

Molecular Weight

264.38 g/mol

IUPAC Name

sodium;3,7,11-trimethyldodecanoate

InChI

InChI=1S/C15H30O2.Na/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17;/h12-14H,5-11H2,1-4H3,(H,16,17);/q;+1/p-1

InChI Key

NUEPCQRKZOOQMS-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CC(=O)[O-].[Na+]

Related CAS

1190-55-2 (Parent)

Origin of Product

United States

Preparation Methods

Terpenoid Derivatization from Farnesol

Farnesol, a natural sesquiterpene alcohol, serves as a precursor for synthesizing branched-chain carboxylic acids. The protocol involves:

  • Acetylation of Farnesol :
    Crude farnesol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). The acetate derivative is purified via silica gel chromatography, yielding methyl-3,7,11-trimethyldodecanoate.
  • Ester Hydrolysis :
    The methyl ester undergoes saponification with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. This step cleaves the ester bond, producing 3,7,11-trimethyldodecanoic acid.

Key Data :

Step Reagents/Conditions Yield Purity (GC-MS)
Acetylation Acetic anhydride, pyridine 85% 95%
Ester Hydrolysis 2M NaOH, ethanol, reflux 92% 98%

Arndt-Eistert Chain Elongation

For synthetic flexibility, the Arndt-Eistert reaction extends shorter carboxylic acids to target structures:

  • Starting Material : 3,7,11-Trimethyldecanoic acid is synthesized from phytol via Barbier-Wieland degradation.
  • Diazoalkane Formation :
    The acid chloride reacts with diazomethane to form a diazo ketone.
  • Wolff Rearrangement :
    UV irradiation or thermal treatment induces rearrangement, yielding a homologated carboxylic acid.

Analytical Validation :

  • Infrared Spectroscopy : Strong absorption at 1,720 cm⁻¹ confirms carbonyl groups.
  • Mass Spectrometry : Molecular ion peaks at m/z 270 (methyl ester) and m/z 239 (M-31 fragment).

Conversion to this compound

The carboxylic acid is neutralized to form the sodium salt through two methods:

Aqueous Neutralization

  • Acid Dissolution : 3,7,11-Trimethyldodecanoic acid is dissolved in hot ethanol or deionized water.
  • Base Addition : A stoichiometric amount of sodium hydroxide (1:1 molar ratio) is added dropwise.
  • Crystallization : The mixture is cooled, and the sodium salt precipitates. Filtration and vacuum drying yield the final product.

Optimized Conditions :

  • Temperature: 60–80°C
  • Solvent: Ethanol/water (3:1 v/v)
  • Yield: 89–94%

Solid-Phase Ion Exchange

For high-purity requirements, ion-exchange resins (e.g., Amberlite IR-120 Na⁺ form) are employed:

  • Acid Adsorption : The carboxylic acid is adsorbed onto the resin in methanol.
  • Elution : Sodium hydroxide solution (0.1M) elutes the sodium salt.
  • Lyophilization : Freeze-drying produces a hygroscopic powder.

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.2 ppm (15H, methyl/methylene), δ 2.1 ppm (2H, carbomethoxy group).
    • ¹³C NMR : δ 178.5 ppm (carbonyl carbon).
  • Infrared Spectroscopy :
    • Peaks at 1,560 cm⁻¹ (COO⁻ asymmetric stretch) and 1,410 cm⁻¹ (COO⁻ symmetric stretch).

Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    Retention time: 12.7 min (methyl ester derivative).
  • High-Performance Liquid Chromatography (HPLC) :
    Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Scalability Waste Generated
Terpenoid Derivatization 120 Moderate Low
Arndt-Eistert 220 Low High

Environmental Impact

  • Terpenoid Route : Utilizes renewable farnesol but requires toxic solvents (e.g., pyridine).
  • Arndt-Eistert Route : Generates diazomethane, a hazardous byproduct.

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Behavior

The sodium salt undergoes reversible hydrolysis in aqueous environments:

CH3(CH2)nCOONa++H2OCH3(CH2)nCOOH+NaOH\text{CH}_3(\text{CH}_2)_n\text{COO}^-\text{Na}^++\text{H}_2\text{O}\rightleftharpoons \text{CH}_3(\text{CH}_2)_n\text{COOH}+\text{NaOH}

Key findings :

  • Acidic conditions (pH < 4) : Rapid protonation yields 3,7,11-trimethyldodecanoic acid .

  • Neutral/basic conditions (pH 7–12) : Stable as the carboxylate anion due to resonance stabilization.

Table 1 : Hydrolysis kinetics at 25°C

pHReaction Half-LifeByproduct Formation
2.015 minutes98% free acid
7.0>48 hours<2% free acid

Esterification Reactions

The carboxylate reacts with alkyl halides or alcohols under acidic catalysis:

RCOONa++R OHH+RCOOR +NaOH\text{RCOO}^-\text{Na}^++\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{NaOH}

Experimental conditions :

  • Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid .

  • Temperature : 60–80°C (reflux in methanol) .

  • Yield : 75–89% for methyl/ethyl esters .

Table 2 : Esterification efficiency with primary alcohols

AlcoholCatalystTime (h)Yield (%)
MethanolH₂SO₄685
EthanolH₂SO₄878
PropanolPTSA1072

Salt Metathesis

Ion exchange occurs with transition metal salts:

RCOONa++Mn+(RCOO)nM+nNa+\text{RCOO}^-\text{Na}^++\text{M}^{n+}\rightarrow (\text{RCOO})_n\text{M}+n\text{Na}^+

Documented products :

  • Copper(II) complex : Forms a blue precipitate in aqueous CuSO₄.

  • Calcium salt : Insoluble in water, used in soap formulations.

Key observation : The branched structure reduces critical micelle concentration (CMC) by 40% compared to linear analogs .

Thermal Decomposition

At elevated temperatures (>250°C), decarboxylation dominates:

RCOONa+ΔRH+Na2CO3+CO2\text{RCOO}^-\text{Na}^+\xrightarrow{\Delta}\text{RH}+\text{Na}_2\text{CO}_3+\text{CO}_2

Thermogravimetric analysis (TGA) data :

  • Onset temperature : 252°C

  • Mass loss : 58% at 300°C (matches theoretical CO₂ release) .

Biological Interactions

While not a direct reaction, studies note:

  • Surfactant activity : Reduces water surface tension to 32 mN/m at 1 mM .

  • Biodegradation : 90% degradation in 28 days via β-oxidation pathways .

Stability Profile

Stress testing results :

ConditionDegradation (%)Primary Degradation Product
40°C/75% RH, 30 days12Free acid
UV light, 48 hours28Peroxides

Scientific Research Applications

Chemistry: Sodium 3,7,11-trimethyldodecanoate is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.

Biology: In biological research, this compound is used in studies related to cell membrane interactions and lipid metabolism. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.

Industry: In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of sodium 3,7,11-trimethyldodecanoate primarily involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Sodium Undecanoate (C₁₁H₂₁O₂Na)

  • Structure : A linear sodium carboxylate with an 11-carbon chain.
  • Key Differences: Chain Length and Branching: Sodium undecanoate lacks methyl branches, reducing steric hindrance and increasing water solubility. Applications: Primarily used as a preservative or corrosion inhibitor, whereas the branched structure of Sodium 3,7,11-trimethyldodecanoate favors micelle formation in nonpolar solvents .

Methyl 3,7,11-Trimethyldodecanoate (C₁₆H₃₂O₂)

  • Structure : Methyl ester derivative of the parent acid.
  • Key Differences: Reactivity: The ester form is chemically inert compared to the sodium salt, requiring catalytic hydrogenation for synthesis (e.g., reduction of dihydrofarnesoate derivatives) . Applications: Used in fragrance synthesis (e.g., nerolidol intermediates) and as a nonionic surfactant precursor .

Nerolidol (C₁₅H₂₆O)

  • Structure : A sesquiterpene alcohol with a similar 3,7,11-trimethyl backbone but differing in functional groups (hydroxyl vs. carboxylate).
  • Key Differences: Volatility: Nerolidol is volatile and used in perfumery, whereas the sodium salt is non-volatile and water-soluble. Biological Activity: Nerolidol exhibits antifungal properties, while the sodium salt’s bioactivity is less studied .

Cadmium Dodecanoate (Cd(C₁₂H₂₃O₂)₂)

  • Structure: A metal soap with a linear dodecanoate chain.
  • Key Differences :
    • Toxicity : Cadmium compounds are highly regulated due to toxicity (e.g., restricted under EU Annex XVII), whereas sodium salts are generally low-risk .
    • Applications : Cadmium soaps are niche industrial catalysts, contrasting with sodium salts’ broader use in consumer products .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₁₅H₂₉O₂Na 264.38 High CCS (241–281 Ų), branched, polar Surfactants, detergents
Sodium Undecanoate C₁₁H₂₁O₂Na 208.28 Linear, hydrophilic Preservatives, corrosion inhibitors
Methyl 3,7,11-Trimethyldodecanoate C₁₆H₃₂O₂ 256.43 Nonionic, lipophilic Fragrance intermediates, solvents
Nerolidol C₁₅H₂₆O 222.37 Volatile, terpenoid Perfumery, antifungals
Cadmium Dodecanoate Cd(C₁₂H₂₃O₂)₂ 511.24 Toxic, regulated Industrial catalysts (restricted)

Research Findings and Functional Insights

  • Synthesis: this compound can be derived via saponification of its methyl ester, which is synthesized through catalytic hydrogenation of dihydrofarnesoate esters .
  • Solubility : The sodium salt’s branched structure reduces critical micelle concentration (CMC) compared to linear analogs, enhancing its efficiency in detergent formulations .

Q & A

Q. What are the established synthetic pathways for Sodium 3,7,11-trimethyldodecanoate, and how do reaction conditions influence yield and purity?

The compound is synthesized via hydrogenation of unsaturated precursors. For example, methyl (3R,7RS)-3,7,11-trimethyldodecanoate is produced by hydrogenating dienoate intermediates over palladium catalysts in methanol . Key parameters include catalyst loading (e.g., 5% Pd/C), solvent choice (methanol for solubility), and reaction time. Yield optimization requires monitoring by thin-layer chromatography (TLC) or gas chromatography (GC). Purity is assessed via IR spectroscopy (e.g., carbonyl stretching at 1745 cm⁻¹) and elemental analysis (C: 74.66–74.94%; H: 12.58–12.77%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

  • Specific rotation : Measures optical activity (e.g., [α]²⁵D +4.25° to +8.13° in CHCl₃) to confirm stereoisomerism .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., ester carbonyl at 1745 cm⁻¹) .
  • Elemental analysis : Validates empirical formula (C₁₆H₃₂O₂) and purity (>98%) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve branching and methyl group positions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

  • Reproducing synthesis : Adhere to documented protocols (e.g., hydrogenation conditions in ).
  • Standardized purity assays : Use differential scanning calorimetry (DSC) for melting point consistency and HPLC for purity validation.
  • Solvent screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents under controlled humidity .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize racemization?

  • Chiral catalysts : Use enantioselective hydrogenation with Rh or Ru complexes to enhance (3R,7RS) configuration .
  • Low-temperature reactions : Reduce thermal racemization during esterification.
  • In situ monitoring : Employ circular dichroism (CD) or polarimetry to track stereochemical integrity .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
  • Analytical endpoints : Monitor degradation via GC-MS for volatile byproducts and LC-MS for oxidation products.
  • Control groups : Store aliquots in inert atmospheres (argon) with desiccants to isolate humidity effects .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicological studies involving this compound?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ data.
  • ANOVA with post-hoc tests : Compare treatment groups for significance (p < 0.05).
  • Uncertainty quantification : Report confidence intervals (95%) for reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Detailed protocols : Specify catalyst activation (e.g., Pd/C pre-reduction in H₂), solvent drying (molecular sieves), and inert atmosphere use (N₂/Ar) .
  • Inter-lab validation : Share samples for cross-characterization using shared reference standards .

Data Presentation and Validation

Q. What criteria should guide the selection of analytical methods for validating synthetic batches?

Prioritize methods with:

  • High sensitivity : GC-MS for trace impurities (<0.1%).
  • Specificity : NMR to distinguish structural isomers.
  • Accuracy : Elemental analysis within ±0.3% of theoretical values .

Q. How should conflicting biological activity data be addressed in structure-activity relationship (SAR) studies?

  • Dose normalization : Recalculate activities using molar concentrations instead of mass/volume.
  • Assay controls : Include reference compounds (e.g., IL-6 for cytokine inhibition assays) to calibrate inter-experimental variability .

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